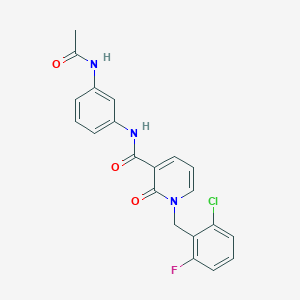

4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

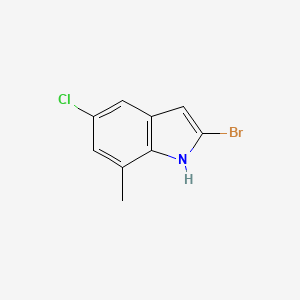

“4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a chemical compound. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . This compound is part of the larger family of indole derivatives, which have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

The molecular structure of this compound would include a benzenesulfonamide group, an indolin-6-yl group, and a tetrahydrofuran-2-carbonyl group. The indole nucleus in the structure is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .Scientific Research Applications

Carbonic Anhydrase Inhibitors

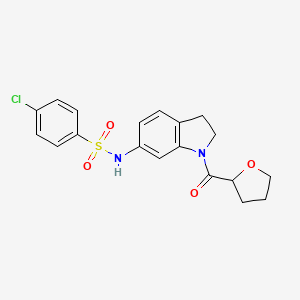

Sulfonamide derivatives, including those structurally related to "4-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide," have been studied for their inhibitory effects on carbonic anhydrase (CA) isoforms. These compounds demonstrated significant in vitro inhibition against human CA isoforms I, II, and VII, showcasing affinities in the low nanomolar range. The structure-activity relationship (SAR) analysis revealed straightforward features leading to enhanced activity for each isoform, underscoring their potential as therapeutic agents for conditions where CA activity is implicated (Sethi et al., 2013).

Anticancer Activity

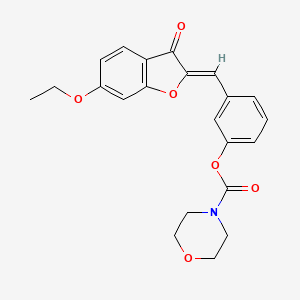

Research on novel sulfonamide derivatives has shown promising anticancer properties. These compounds were evaluated against various cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells. One study highlighted the synthesis of novel sulfonamides with potential anticancer activity, with some compounds displaying remarkable activity at low micromolar levels against a panel of human tumor cell lines (Sławiński et al., 2012).

Antibacterial and Antifungal Activities

Sulfonamide compounds, including those with structures related to "this compound," have been synthesized and tested for their antimicrobial activities. Some studies reported the preparation and evaluation of sulfonamide derivatives for their in vitro antimicrobial activities, with certain compounds exhibiting significant effectiveness against microbial strains. This highlights their potential as leads for developing new antimicrobial agents (Iqbal et al., 2006).

Enzyme Inhibition for Neurological Disorders

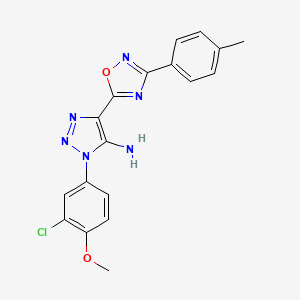

Sulfonamide hybrids with Schiff bases have been investigated for their enzyme inhibition potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurological disorders. These studies have revealed compounds with significant inhibition rates, suggesting their potential in the treatment of diseases like Alzheimer's (Kausar et al., 2019).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that the compound may have potential therapeutic effects in a variety of conditions, including viral infections, inflammation, cancer, HIV, oxidative stress conditions, microbial infections, tuberculosis, diabetes, malaria, and conditions related to cholinesterase activity .

properties

IUPAC Name |

4-chloro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c20-14-4-7-16(8-5-14)27(24,25)21-15-6-3-13-9-10-22(17(13)12-15)19(23)18-2-1-11-26-18/h3-8,12,18,21H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBQYEMHUHFFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)

![4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2971040.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)

![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)

![Tert-butyl 3-[oxan-4-ylmethyl(prop-2-enoyl)amino]azetidine-1-carboxylate](/img/structure/B2971043.png)

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)

![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)